



Technical Support Center: Enhancing Brain Penetrance of JNJ-28583867

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Compound of Interest		
Compound Name:	JNJ-28583867	
Cat. No.:	B10849625	Get Quote

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the histamine H₃ receptor antagonist and serotonin reuptake inhibitor, **JNJ-28583867**. It provides troubleshooting advice and detailed experimental protocols to address potential challenges related to its central nervous system (CNS) availability.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with **JNJ-28583867** show lower than expected efficacy in CNS-related models, despite good in vitro potency. What could be the issue?

A1: A common reason for discrepancies between in vitro potency and in vivo efficacy for CNS-targeted compounds is poor brain penetrance. The blood-brain barrier (BBB) actively limits the entry of many substances into the brain. One of the key mechanisms is the action of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the compound out of the brain endothelial cells back into the bloodstream. **JNJ-28583867** may be a substrate for P-gp or other efflux transporters, leading to reduced concentrations at its target sites within the CNS.

Q2: How can I determine if JNJ-28583867 is a substrate of P-glycoprotein (P-gp)?

A2: You can assess if **JNJ-28583867** is a P-gp substrate through both in vitro and in vivo experimental models.

 In Vitro: The most common method is a bidirectional permeability assay using cell monolayers that overexpress P-gp, such as Caco-2 or Madin-Darby Canine Kidney cells



transfected with the human MDR1 gene (MDCK-MDR1).[1][2][3][4][5][6] A significantly higher transport of the compound from the basolateral (blood side) to the apical (brain side) chamber compared to the apical-to-basolateral direction suggests active efflux.

In Vivo: In vivo studies can be conducted using P-gp knockout mice or by co-administering
JNJ-28583867 with a known P-gp inhibitor. An increased brain-to-plasma concentration ratio
of JNJ-28583867 in knockout mice or in the presence of an inhibitor would indicate that it is
a P-gp substrate.

Q3: What are some strategies to improve the brain penetrance of **JNJ-28583867** if it is found to be a P-gp substrate?

A3: If P-gp-mediated efflux is confirmed, several strategies can be explored:

- Co-administration with a P-gp Inhibitor: Using a potent and selective P-gp inhibitor can block the efflux of **JNJ-28583867**, thereby increasing its brain concentration.[7] However, this can lead to complex drug-drug interactions and may not be ideal for therapeutic development.
- Medicinal Chemistry Approaches: Modifying the chemical structure of JNJ-28583867 to reduce its affinity for P-gp is a common strategy in drug discovery. This often involves altering physicochemical properties like lipophilicity, hydrogen bonding capacity, and molecular shape.
- Formulation Strategies: Advanced drug delivery systems, such as nanoparticles or liposomes, can be designed to shield the drug from P-gp or exploit other transport mechanisms to cross the BBB.

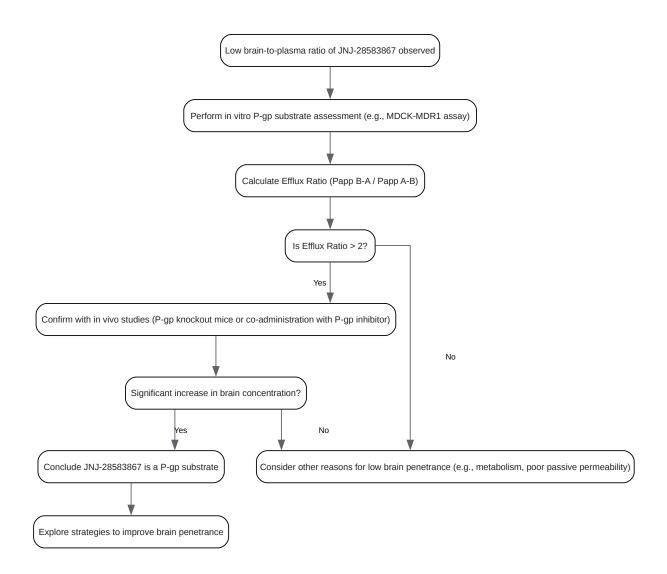
Troubleshooting Guide

Issue: Low Brain-to-Plasma Ratio of JNJ-28583867 in Pharmacokinetic Studies

Potential Cause: Active efflux by P-glycoprotein at the blood-brain barrier.

Troubleshooting Workflow:





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Caption: Workflow for investigating and addressing low brain penetrance of JNJ-28583867.



Quantitative Data Summary

The following table summarizes pharmacokinetic data for **JNJ-28583867** in rats, as found in the literature. Data for experiments aimed at improving brain penetrance would be populated as they are generated.

Parameter	Route of Administrat ion	Dose	Value	Species	Reference
Oral Bioavailability	p.o.	10 mg/kg	32%	Rat	[8]
Half-life (t½)	p.o.	10 mg/kg	6.9 h	Rat	[8]
Cmax	p.o.	10 mg/kg	260 ng/ml	Rat	[8]
Brain Occupancy (H₃R)	S.C.	<1 mg/kg	Occupied	Rat	[8][9]
Brain Occupancy (SERT)	S.C.	<1 mg/kg	Occupied	Rat	[8][9]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells

Objective: To determine if **JNJ-28583867** is a substrate for the human P-gp transporter.

Methodology:

- Cell Culture:
 - Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells on permeable Transwell™ inserts until a confluent monolayer is formed.[2][4][5]



- Assess monolayer integrity by measuring transepithelial electrical resistance (TEER)
 and/or by checking the permeability of a low-permeability marker like Lucifer yellow.[2][6]
- Bidirectional Transport Assay:
 - The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
 - Prepare a dosing solution of JNJ-28583867 in a suitable transport buffer.
 - For A-to-B transport, add the JNJ-28583867 solution to the apical chamber and fresh transport buffer to the basolateral chamber.
 - For B-to-A transport, add the JNJ-28583867 solution to the basolateral chamber and fresh transport buffer to the apical chamber.
 - Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
- Sample Analysis:
 - At the end of the incubation, collect samples from both the donor and receiver chambers.
 - Analyze the concentration of JNJ-28583867 in all samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
 - Papp = (dQ/dt) / (A * C₀)
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
 - Calculate the efflux ratio (ER):



- ER = Papp (B-A) / Papp (A-B)
- An efflux ratio greater than 2 is generally considered indicative of active efflux. To confirm
 P-gp specific efflux, the experiment can be repeated in the presence of a known P-gp
 inhibitor (e.g., verapamil or elacridar). A significant reduction in the efflux ratio in the
 presence of the inhibitor confirms that the compound is a P-gp substrate.



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Caption: Experimental workflow for the bidirectional MDCK-MDR1 permeability assay.

Protocol 2: In Vivo Assessment of Brain Penetrance with a P-gp Inhibitor

Objective: To determine if the brain penetrance of **JNJ-28583867** is restricted by P-gp in vivo.

Methodology:

- Animal Model:
 - Use wild-type male Sprague-Dawley rats or C57BL/6 mice.
 - Acclimate the animals for at least one week before the experiment.
- Dosing:



- Divide the animals into two groups:
 - Group 1 (Control): Administer the vehicle for the P-gp inhibitor followed by JNJ-28583867.
 - Group 2 (Inhibitor): Administer a potent P-gp inhibitor (e.g., elacridar or tariquidar) at an effective dose, followed by the same dose of JNJ-28583867. The pre-treatment time for the inhibitor should be based on its pharmacokinetic properties to ensure maximal inhibition at the time of JNJ-28583867 administration.
- Administer JNJ-28583867 via a relevant route (e.g., p.o. or i.v.).
- Sample Collection:
 - At a predetermined time point (e.g., corresponding to the Cmax of JNJ-28583867), euthanize the animals.
 - Collect blood samples (for plasma) and whole brains.
 - Process the brain tissue to create a homogenate.
- Sample Analysis:
 - Determine the concentration of JNJ-28583867 in the plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Calculate the brain-to-plasma concentration ratio (Kp) for each animal:
 - Kp = C_brain / C_plasma
 - Compare the mean Kp values between the control and inhibitor-treated groups using an appropriate statistical test (e.g., t-test).
 - A statistically significant increase in the Kp value in the inhibitor-treated group indicates that P-gp restricts the brain penetration of JNJ-28583867.



Signaling and Transport Pathways

The following diagram illustrates the role of P-glycoprotein in limiting the brain uptake of a substrate drug at the blood-brain barrier.

Caption: P-gp mediated efflux of **JNJ-28583867** at the blood-brain barrier.

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